N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide
Description
N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide is an oxalamide derivative characterized by a spirocyclic 1,4-dioxaspiro[4.4]nonane moiety and a 4-methylbenzyl substituent. Oxalamides are a class of compounds known for their diverse biological activities, including antiviral, enzyme inhibitory, and flavor-enhancing properties .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-13-4-6-14(7-5-13)10-19-16(21)17(22)20-11-15-12-23-18(24-15)8-2-3-9-18/h4-7,15H,2-3,8-12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTUNVQMKKRXEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of the spirocyclic intermediate, 1,4-dioxaspiro[4.4]nonane, through a cyclization reaction.
Functionalization: The intermediate is then functionalized with a methyl group at the 2-position to form 1,4-dioxaspiro[4.4]nonan-2-ylmethyl.
Oxalamide Formation: The final step involves the reaction of the functionalized intermediate with 4-methylbenzylamine and oxalyl chloride to form the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spirocyclic framework can be utilized in the design of novel materials with specific mechanical or electronic properties.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The table below highlights structural differences and similarities between the target compound and other oxalamides reported in the literature:
Key Observations :
Key Observations :
Hypotheses for Target Compound :
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a spirocyclic framework and oxalamide functional groups , which contribute to its structural complexity and potential interactions with biological targets. The molecular formula is with a molecular weight of approximately 362.4 g/mol. The presence of the dioxaspiro structure enhances its stability and potential bioactivity.
Biological Activity Overview
Preliminary studies indicate that compounds with similar oxalamide structures exhibit a range of biological activities, including:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Anticonvulsant
These activities are often linked to the compound's ability to interact with specific molecular targets such as enzymes and receptors.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the spirocyclic structure allows for unique binding interactions with target proteins or enzymes, potentially inhibiting their activity. This interaction may be facilitated by hydrogen bonding and hydrophobic interactions due to the oxalamide moiety.
Anticancer Activity
A study investigating the anticancer properties of oxalamide derivatives found that certain compounds exhibited significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 12.5 |
| Compound B | MCF7 (Breast) | 15.3 |
| This compound | A549 (Lung) | 10.7 |
These findings suggest that this compound may possess selective cytotoxicity against specific cancer types, warranting further investigation into its therapeutic potential.
Anti-inflammatory Effects
Another study highlighted the anti-inflammatory properties of oxalamide derivatives, noting their ability to inhibit pro-inflammatory cytokines in vitro. The compound demonstrated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
